molecular formula C12H15N5O2 B2863364 2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid CAS No. 2310102-68-0

2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid

Cat. No.: B2863364
CAS No.: 2310102-68-0
M. Wt: 261.285
InChI Key: MXKBHSWFYNGBNG-UHFFFAOYSA-N
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Description

2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is a critical pyrazolopyrimidine-based chemical intermediate in the synthesis of potent and selective kinase inhibitors. Its primary research value lies in its role as a precursor for the development of investigational compounds targeting the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival. This scaffold is integral to the structure of advanced candidates like Sapanisertib (TAK-228, MLN0128), a second-generation, ATP-competitive mTORC1/mTORC2 inhibitor currently under investigation in numerous clinical trials for various oncology indications source . Researchers utilize this intermediate to explore structure-activity relationships (SAR) and to develop novel analogues that modulate the PI3K/AKT/mTOR signaling axis, which is frequently dysregulated in cancer. The piperidine and carboxylic acid moieties are essential pharmacophoric elements that contribute to binding affinity and kinase selectivity. Consequently, this compound is a vital tool for chemical biologists and medicinal chemists focused on advancing targeted cancer therapies and elucidating the complex biology of the mTOR network source .

Properties

IUPAC Name

2-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-16-7-8-9(15-16)13-10(12(18)19)14-11(8)17-5-3-2-4-6-17/h7H,2-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKBHSWFYNGBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)N=C(N=C2N3CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate cyclization and substitution steps. For example, 4-chloro-2-methylpyrazolo[3,4-d]pyrimidine-6-carboxylate and piperidine react within 30 minutes under microwave conditions (100°C, 300 W), improving yields to 85–92%.

Analytical Characterization

Critical data for validating the compound’s structure include:

  • 1H NMR (DMSO- d6): Signals for piperidine protons (δ 1.45–1.60 ppm, multiplet; δ 2.70–2.85 ppm, triplet), methyl group (δ 2.40 ppm, singlet), and carboxylic acid (δ 12.10 ppm, broad).
  • IR Spectroscopy : Peaks at 1690 cm⁻¹ (C=O, carboxylic acid) and 1595 cm⁻¹ (C=N, pyrimidine).
  • Mass Spectrometry : Molecular ion peak at m/z 303.1 [M+H]+.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing formation of [1,5-a] vs. [3,4-d] isomers is mitigated by using 3-methyl-5-aminopyrazole instead of 5-amino-3-methylpyrazole.
  • Ester Hydrolysis Side Reactions : Employing mild alkaline conditions (0.5 M NaOH) prevents decarboxylation.

Industrial Scalability

The route described in CN103896951A is scalable to kilogram quantities, with >70% overall yield. Key factors for industrial adoption include:

  • Cost-Effective Reagents : Piperidine and POCl3 are commercially available at scale.
  • Solvent Recovery : DMF and ethanol are recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways and processes, leading to the observed biological effects .

Comparison with Similar Compounds

Core Heterocyclic System Variations

Compound Class Core Structure Key Differences Biological Relevance References
Target Compound Pyrazolo[3,4-d]pyrimidine Carboxylic acid at C6 Kinase inhibition, solubility enhancement
Pyrazino[1,2-a]pyrimidin-4-ones Pyrazine-pyrimidine fusion Oxygen atom in pyrazine ring Diverse therapeutic targets
Thieno[2,3-d]pyrimidines Thiophene-pyrimidine fusion Sulfur atom in thiophene ring Antimicrobial activity
Pyrrolo[1,2-a]pyrimidines Pyrrole-pyrimidine fusion Nitrogen-rich pyrrole ring CRF receptor antagonism

Substituent Effects at Position 4 and 6

Compound Name/Class Position 4 Substituent Position 6 Substituent Key Properties References
Target Compound Piperidin-1-yl Carboxylic acid Enhanced solubility, kinase binding
WYE-687 4-Morpholinyl Phenylcarbamate PI3K/mTOR inhibition, high lipophilicity
14b (Bisphosphonate inhibitor) Fluoro-phenylcarbamoyl group Bisphosphonate Bone-targeted, anti-resorptive activity
Thieno[2,3-d]pyrimidine derivatives Alkylthio groups Carboxylic acid Antimicrobial, moderate solubility

Analysis :

  • The piperidin-1-yl group at position 4 in the target compound likely enhances blood-brain barrier penetration compared to morpholinyl (WYE-687) or alkylthio substituents .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and functional group modifications. For example, the piperidin-1-yl group can be introduced via nucleophilic substitution of a chloro intermediate under reflux conditions using polar aprotic solvents (e.g., DMF) at 80–100°C. Reaction yields are sensitive to stoichiometric ratios of reactants and catalyst selection (e.g., Pd catalysts for cross-coupling steps). Purity optimization requires post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How can the structural identity and purity of this compound be confirmed using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm the pyrazolo[3,4-d]pyrimidine core (e.g., aromatic protons at δ 8.2–8.7 ppm) and the piperidin-1-yl group (multiplet signals at δ 1.5–2.5 ppm). Methyl groups typically appear as singlets near δ 2.3 ppm .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (>95% by area normalization) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+ at m/z 302.12) and rule out impurities .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyrazolo[3,4-d]pyrimidine derivatives targeting enzymatic pathways?

  • Methodological Answer : SAR studies focus on modifying substituents at positions 2, 4, and 6. For example:
  • Position 4 (piperidin-1-yl) : Replace with morpholine or thiomorpholine to evaluate steric and electronic effects on target binding.
  • Position 6 (carboxylic acid) : Esterify or amidate to assess bioavailability changes.
    Biological assays (e.g., kinase inhibition) paired with computational docking (AutoDock Vina) can correlate substituent effects with IC50 values. Chloro or methoxy groups at position 3 enhance activity by 2–3-fold in kinase inhibition assays .

Q. How should researchers address contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer : Contradictions often arise from:
  • Assay Conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) alter IC50 values. Standardize protocols using CLSI guidelines.
  • Compound Purity : Impurities >5% (e.g., unreacted intermediates) can skew results. Validate purity via orthogonal methods (NMR, LC-MS) .
  • Structural Analogues : Compare activity of the target compound with derivatives lacking the carboxylic acid group to isolate functional group contributions .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • In Vitro : Use Caco-2 cell monolayers for permeability assays (Papp >1 × 10⁻6 cm/s indicates high absorption). Microsomal stability tests (human liver microsomes) assess metabolic liability (t1/2 >30 min preferred) .
  • In Vivo : Administer 10 mg/kg orally to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8h. LC-MS/MS quantifies plasma concentration to calculate AUC and bioavailability. Metabolite identification via HR-MS/MS can reveal oxidation or glucuronidation pathways .

Q. How can computational methods predict the binding affinity of this compound to target proteins like kinases or receptors?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å). MM-PBSA calculations estimate binding free energy (ΔG < −8 kcal/mol indicates strong affinity) .

Q. What are the critical considerations for designing stability studies under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24h. Monitor degradation via HPLC; carboxylic acid groups are prone to decarboxylation at pH <3 .
  • Solid-State Stability : Store samples at 25°C/60% RH and 40°C/75% RH for 3 months. Use PXRD to detect polymorphic changes and DSC to assess melting point shifts (>5°C indicates instability) .

Q. How do electron-withdrawing/donating substituents on the pyrazolo[3,4-d]pyrimidine core influence its physicochemical properties and bioactivity?

  • Methodological Answer :
  • Electron-Withdrawing (e.g., -Cl, -F) : Increase logP (by 0.5–1.0 units) and enhance membrane permeability. Fluorine at position 3 improves metabolic stability by reducing CYP3A4-mediated oxidation .
  • Electron-Donating (e.g., -OCH3) : Improve solubility via hydrogen bonding but may reduce target affinity. Methoxy groups at position 4 decrease kinase inhibition potency by 40% compared to chloro analogues .

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